Methyl 2-(2-fluorophenyl)thiazole-4-carboxylate Methyl 2-(2-fluorophenyl)thiazole-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 1221403-87-7
VCID: VC0109034
InChI: InChI=1S/C11H8FNO2S/c1-15-11(14)9-6-16-10(13-9)7-4-2-3-5-8(7)12/h2-6H,1H3
SMILES: COC(=O)C1=CSC(=N1)C2=CC=CC=C2F
Molecular Formula: C11H8FNO2S
Molecular Weight: 237.248

Methyl 2-(2-fluorophenyl)thiazole-4-carboxylate

CAS No.: 1221403-87-7

Cat. No.: VC0109034

Molecular Formula: C11H8FNO2S

Molecular Weight: 237.248

* For research use only. Not for human or veterinary use.

Methyl 2-(2-fluorophenyl)thiazole-4-carboxylate - 1221403-87-7

Specification

CAS No. 1221403-87-7
Molecular Formula C11H8FNO2S
Molecular Weight 237.248
IUPAC Name methyl 2-(2-fluorophenyl)-1,3-thiazole-4-carboxylate
Standard InChI InChI=1S/C11H8FNO2S/c1-15-11(14)9-6-16-10(13-9)7-4-2-3-5-8(7)12/h2-6H,1H3
Standard InChI Key NBPRZFGLEWZSRB-UHFFFAOYSA-N
SMILES COC(=O)C1=CSC(=N1)C2=CC=CC=C2F

Introduction

Chemical Identity and Structural Characteristics

Methyl 2-(2-fluorophenyl)thiazole-4-carboxylate is an organic compound characterized by the presence of a thiazole ring, a carboxylate group, and a 2-fluorophenyl substituent. It possesses several key identifying characteristics that define its chemical identity:

Basic Information

ParameterValue
CAS Number1221403-87-7
Molecular FormulaC11H8FNO2S
Molecular Weight237.248 g/mol
IUPAC NameMethyl 2-(2-fluorophenyl)-1,3-thiazole-4-carboxylate

The structural framework of this compound consists of a central thiazole ring with a methyl carboxylate group at the 4-position and a 2-fluorophenyl substituent at the 2-position. This arrangement contributes to its unique chemical and biological properties, making it a valuable scaffold for pharmaceutical development.

Structural Features

The compound's structure incorporates several pharmacologically important moieties:

  • The thiazole ring - a five-membered heterocyclic ring containing sulfur and nitrogen atoms, known for contributing to biological activity in many pharmaceutical compounds

  • The methyl carboxylate group - positioned at the 4-position of the thiazole ring

  • The 2-fluorophenyl substituent - connected to the 2-position of the thiazole ring

These structural components work synergistically to confer the compound's biological properties and determine its potential pharmaceutical applications.

Synthesis Methodologies

General Synthetic Approaches

Biological Activities

Antimicrobial Properties

Methyl 2-(2-fluorophenyl)thiazole-4-carboxylate has demonstrated promising antimicrobial properties in preliminary research. The compound's structural features, particularly the thiazole ring and fluorophenyl group, contribute to its potential effectiveness against various microbial pathogens.

This antimicrobial activity positions the compound as a potential candidate for development into novel antimicrobial agents, addressing the growing concern of antimicrobial resistance in clinical settings.

Antifungal Properties

Research indicates that methyl 2-(2-fluorophenyl)thiazole-4-carboxylate may possess antifungal properties, further expanding its range of potential therapeutic applications. This activity is consistent with other thiazole-containing compounds that have demonstrated effectiveness against fungal infections.

The presence of the fluorine atom in the phenyl ring may enhance the compound's lipophilicity and membrane permeability, potentially contributing to its antifungal efficacy.

Structure-Activity Relationship

Importance of the Thiazole Core

The thiazole ring represents a versatile standalone moiety that contributes significantly to the biological properties of compounds containing it. In methyl 2-(2-fluorophenyl)thiazole-4-carboxylate, this heterocyclic system serves as the central scaffold upon which other functional groups are positioned to optimize biological activity .

Research on related thiazole derivatives indicates that this structural element is often essential for antimicrobial, antifungal, and anticancer properties. The nitrogen and sulfur atoms in the thiazole ring can participate in hydrogen bonding and other interactions with biological targets .

Role of the 2-Fluorophenyl Group

The presence of the 2-fluorophenyl group at the 2-position of the thiazole ring likely contributes to the compound's biological profile in several ways:

  • Enhanced lipophilicity, potentially improving membrane permeability

  • Altered electronic properties of the molecule, affecting its binding to biological targets

  • Increased metabolic stability compared to non-fluorinated analogues

Studies of related compounds suggest that the position of the fluorine atom on the phenyl ring can significantly impact biological activity. The 2-position (ortho) configuration in methyl 2-(2-fluorophenyl)thiazole-4-carboxylate may confer specific advantages in terms of molecular conformation and target binding.

Contribution of the Carboxylate Functionality

The methyl carboxylate group at the 4-position of the thiazole ring may serve multiple functions:

This functional group is commonly found in bioactive molecules and can significantly influence pharmacokinetic properties and target affinity.

Interaction Studies

Binding Affinities

Interaction studies involving methyl 2-(2-fluorophenyl)thiazole-4-carboxylate have focused on its binding affinities with biological targets such as enzymes and receptors. Preliminary data suggest that it may interact with specific proteins involved in metabolic pathways, indicating potential therapeutic roles.

Comparative Analysis with Similar Compounds

Structural Analogues

Several compounds share structural similarities with methyl 2-(2-fluorophenyl)thiazole-4-carboxylate, including other thiazole derivatives with different substituents at the 2- and 4-positions. Notable structural variations include:

  • Compounds with different halogen substitutions on the phenyl ring

  • Derivatives with alternative carboxylate esters

  • Analogues with additional functional groups on the thiazole ring

Comparing these structural analogues provides valuable insights into structure-activity relationships and can guide the development of compounds with optimized properties.

Related Thiazole Derivatives with Established Activities

CompoundKey Structural DifferenceReported Activity
Methyl 2-(p-chlorophenyl)-5-phenylthiazole-4-carboxylatep-chlorophenyl instead of 2-fluorophenyl; additional 5-phenyl groupAntibacterial activity
N-(5-methyl-4-phenylthiazol-2-yl)-2-substituted thioacetamidesDifferent substitution pattern; thioacetamide functionalitySelective anticancer activity
Indole-linked thiazolesIndole group connectionCytotoxicity against cancer cell lines

This comparative analysis highlights the versatility of the thiazole scaffold and the impact of different substituents on biological activity profiles .

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